2-Methyl Harmine
CAS No.: 21236-68-0
Cat. No.: VC20772163
Molecular Formula: C14H15N2O+
Molecular Weight: 227.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21236-68-0 |
---|---|
Molecular Formula | C14H15N2O+ |
Molecular Weight | 227.28 g/mol |
IUPAC Name | 7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium |
Standard InChI | InChI=1S/C14H14N2O/c1-9-14-12(6-7-16(9)2)11-5-4-10(17-3)8-13(11)15-14/h4-8H,1-3H3/p+1 |
Standard InChI Key | SNPOLGTUMADPOR-UHFFFAOYSA-O |
SMILES | CC1=[N+](C=CC2=C1NC3=C2C=CC(=C3)OC)C |
Canonical SMILES | CC1=[N+](C=CC2=C1NC3=C2C=CC(=C3)OC)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
2-Methyl Harmine is scientifically identified as 7-methoxy-1,2-dimethyl-2H-pyrido[3,4-b]indole and is registered in chemical databases with PubChem CID 160853 . The compound is also known by several synonyms including N(2)-methylharmine, 7-methoxy-1,2-dimethylpyrido[3,4-b]indole, and is associated with the registry number 6519-18-2 . This compound was first created in the PubChem database on March 27, 2005, with the most recent modification to its entry on February 22, 2025 .
Structural Characteristics
2-Methyl Harmine is structurally characterized as a 9H-beta-carboline substituted by a methoxy group at position 7 and methyl groups at positions 1 and 2 . The beta-carboline structure features a core indole skeleton fused with a pyridine ring, forming the characteristic tricyclic framework. The primary structural difference between 2-Methyl Harmine and its parent compound harmine is the addition of a methyl group at the N-2 position, which modifies its pharmacological profile and biological activities.
The compound belongs to multiple chemical classifications, being identified as a beta-carboline, an aromatic ether, and a semisynthetic derivative . This chemical structure contributes to its ability to interact with various biological targets, particularly in the context of its reported anti-HIV activity.
Physical and Chemical Properties
Molecular Properties
The physical and chemical properties of 2-Methyl Harmine provide important insights into its behavior in biological systems and its potential pharmaceutical applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Methyl Harmine
The molecular structure of 2-Methyl Harmine, with its aromatic rings and methoxy substitution, likely contributes to specific interactions with biological targets that result in its reported anti-HIV activity . The presence of nitrogen atoms in the structure also provides potential hydrogen bonding sites that may play a role in its mechanism of action.
Relationship to Harmine and Beta-Carbolines
Derivation from Harmine
2-Methyl Harmine is classified as a semisynthetic derivative of harmine . Harmine itself is a naturally occurring beta-carboline alkaloid found in several plants, most notably in Peganum harmala (Syrian rue) and plants used in the preparation of ayahuasca, a traditional hallucinogenic beverage used in indigenous South American practices . Harmine was originally isolated from seeds of Peganum harmala in 1847 and has been traditionally used in ritual and medicinal preparations across the Middle East, Central Asia, and South America .
The development of 2-Methyl Harmine represents an effort in medicinal chemistry to modify the structure of harmine to enhance specific biological activities while potentially reducing unwanted effects. The addition of a methyl group at the N-2 position creates a compound with distinct pharmacological properties compared to the parent molecule.
Beta-Carboline Pharmacology
Beta-carbolines like harmine and its derivatives typically interact with multiple biological targets in the human body. Harmine, the parent compound of 2-Methyl Harmine, is known to interact with several molecular targets including monoamine oxidase A (MAO-A) as a reversible inhibitor, dual-specificity tyrosine-phosphorylation regulated kinase (DYRK), cyclin-dependent kinases (CDKs), and various neurotransmitter receptors including serotonin 5-HT2A and imidazoline receptors .
These interactions contribute to harmine's diverse pharmacological effects, which include antidepressant-like actions, anxiolytic effects, and anti-tumor potential both in vitro and in vivo . The chemical modification leading to 2-Methyl Harmine likely alters these interactions, potentially enhancing certain activities (such as anti-HIV effects) while modifying others.
Comparative Analysis with Related Compounds
Structural Relatives
Several structurally related compounds provide useful context for understanding 2-Methyl Harmine's properties and potential. Harmine, as the parent compound, shares the core beta-carboline structure but lacks the N-2 methyl group . Harmaline, another related compound, is the partly hydrogenated form of harmine, featuring a reduced pyridine ring in the beta-carboline structure .
Other notable derivatives include 9-methyl-harmine, which differs from 2-Methyl Harmine in the position of the additional methyl group . Research on these various derivatives demonstrates how subtle structural modifications can significantly alter pharmacological profiles and biological activities.
Activity Differences
The various harmine derivatives exhibit different biological activity profiles. While 2-Methyl Harmine has shown significant anti-HIV activity , other derivatives have demonstrated different specialized effects. For example, in studies on activity against Toxoplasma gondii, researchers found that 9-methyl-harmine showed the highest irreversible parasite growth inhibition among the tested beta-carbolines, with an IC50 value of 1.8 ± 0.2 μM and a selectivity index of 17.2 .
These differences highlight how specific structural modifications to the beta-carboline framework can tune biological activities toward different targets, potentially creating compounds with specialized therapeutic profiles targeting specific pathogens or disease processes.
Research Status and Future Directions
Current Research Focus
Given the active research on harmine derivatives in general, it's likely that 2-Methyl Harmine is also being studied for other potential therapeutic applications beyond its anti-HIV activity. The broader research on beta-carbolines continues to reveal diverse biological activities that may inform future directions for 2-Methyl Harmine research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume